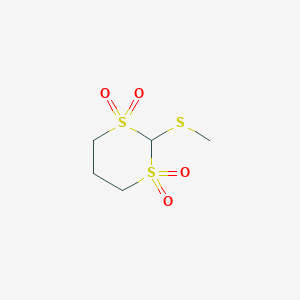
Piperidine, 1-(4,5-dimethoxy-2-nitrobenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(4,5-dimethoxy-2-nitrobenzoyl)- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound 1-(4,5-dimethoxy-2-nitrobenzoyl)-piperidine is characterized by the presence of a piperidine ring substituted with a 4,5-dimethoxy-2-nitrobenzoyl group
Métodos De Preparación
The synthesis of 1-(4,5-dimethoxy-2-nitrobenzoyl)-piperidine typically involves the acylation of piperidine with 4,5-dimethoxy-2-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(4,5-dimethoxy-2-nitrobenzoyl)-piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4,5-dimethoxy-2-nitrobenzoyl)-piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives, including their potential as antioxidants and cholinesterase inhibitors.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes, including the synthesis of polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzoyl)-piperidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit enzymes such as cholinesterases, thereby affecting neurotransmitter levels and signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
1-(4,5-dimethoxy-2-nitrobenzoyl)-piperidine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
1-(4-nitrobenzoyl)-piperidine: A similar compound with a nitrobenzoyl group but lacking the methoxy substituents.
1-(4,5-dimethoxybenzoyl)-piperidine: A compound with methoxy groups but without the nitro group.
The uniqueness of 1-(4,5-dimethoxy-2-nitrobenzoyl)-piperidine lies in the combination of the nitro and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Propiedades
Número CAS |
61212-69-9 |
|---|---|
Fórmula molecular |
C14H18N2O5 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
(4,5-dimethoxy-2-nitrophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H18N2O5/c1-20-12-8-10(11(16(18)19)9-13(12)21-2)14(17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
Clave InChI |
WFBZLOOVSHODOJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)N2CCCCC2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)









